Product packaging for 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine(Cat. No.:CAS No. 1446017-03-3)

4-Methylbenzo[d][1,2,3]thiadiazol-6-amine

Cat. No.: B3240767
CAS No.: 1446017-03-3
M. Wt: 165.22 g/mol
InChI Key: XIGZMUOKZCJSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemistry Research

Substituted benzo[d] amadischem.comnih.govnih.govthiadiazoles are a specific class of compounds within the larger domain of heterocyclic chemistry. This field of chemistry focuses on cyclic compounds containing atoms of at least two different elements in their rings. Heterocycles with nitrogen and sulfur atoms, such as thiadiazoles, are a cornerstone of many research programs due to their diverse chemical reactivity and utility. nih.govresearchgate.net The synthesis of thiadiazole derivatives is an active area of investigation, with researchers continuously developing novel methods. mdpi.comorganic-chemistry.org These synthetic efforts include one-pot reactions and the use of various reagents to create diversely substituted thiadiazole rings. mdpi.comorganic-chemistry.org

Research into 1,2,3-thiadiazoles, the isomeric family to which 4-Methylbenzo[d] amadischem.comnih.govnih.govthiadiazol-6-amine belongs, involves exploring their synthetic pathways and potential applications. For instance, studies have reported the synthesis of 4-methyl-1,2,3-thiadiazole (B96444) derivatives and their subsequent chemical transformations to create new molecular frameworks. mdpi.com The development of new synthetic routes, such as those for unsymmetrically substituted 1,2,4-thiadiazoles, highlights the ongoing effort to build complex heterocyclic systems from basic precursors. acs.org The study of these compounds contributes to a fundamental understanding of reaction mechanisms and the construction of complex molecular architectures. acs.org

General Significance of Benzothiadiazole Scaffolds in Academic Research

The benzothiadiazole scaffold, which consists of a benzene (B151609) ring fused to a thiadiazole ring, is a structure of significant interest in academic and industrial research. nih.govresearchgate.net Derivatives containing this core structure are investigated for a wide spectrum of biological activities. nih.govresearchgate.net Research has shown that compounds with a benzothiazole (B30560) moiety, a related scaffold, exhibit potential as antitumor, antimicrobial, antidiabetic, and anti-inflammatory agents. nih.govresearchgate.net The 1,3,4-thiadiazole (B1197879) ring, another isomer, is also a well-known pharmacophore, and its derivatives have been studied for anticancer and antimicrobial properties. nih.govresearchgate.net

Beyond medicinal chemistry, benzothiadiazole scaffolds have found applications in materials science. Due to their specific electronic properties, certain benzothiadiazole derivatives are explored as electron-withdrawing building blocks for creating organic electronic materials. nih.gov These materials are potentially useful in the fabrication of organic light-emitting diodes (OLEDs) and components for organic solar cells. nih.gov The investigation of benzothiadiazole-based fluorophores has revealed their potential as wavelength-shifting materials, characterized by large Stokes shifts and strong fluorescence, which are desirable properties for various optical applications. researchgate.net The versatility of the benzothiadiazole scaffold makes it a privileged structure in the development of both new therapeutic agents and advanced functional materials. researchgate.net

Structural Features and Nomenclature of 4-Methylbenzo[d]amadischem.comnih.govnih.govthiadiazol-6-amine

The chemical compound 4-Methylbenzo[d] amadischem.comnih.govnih.govthiadiazol-6-amine is defined by its unique molecular structure. Its chemical formula is C₇H₇N₃S, and it has a molecular weight of approximately 165.22 g/mol . amadischem.com

The nomenclature of the compound specifies its constituent parts and their arrangement:

Benzo[d] : This indicates a benzene ring fused to another heterocyclic ring system. The '[d]' specifies the fusion site on the benzene ring.

amadischem.comnih.govnih.govthiadiazole : This denotes a five-membered heterocyclic ring containing one sulfur atom (thia) and two nitrogen atoms (diaza). The numbers 1, 2, and 3 indicate the positions of the heteroatoms (S, N, N) relative to each other within the ring.

4-Methyl : A methyl group (-CH₃) is attached to the fourth carbon atom of the benzothiadiazole ring system.

6-amine : An amine group (-NH₂) is attached to the sixth carbon atom of the benzothiadiazole ring system.

The complete structure is thus a fused bicyclic system where the substituents (methyl and amine groups) are located on the benzene portion of the molecule.

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number 1446017-03-3
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
InChI Key XIGZMUOKZCJSJA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1N)N=NS2

Data sourced from Amadis Chemical. amadischem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B3240767 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine CAS No. 1446017-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,3-benzothiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5(8)3-6-7(4)9-10-11-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZMUOKZCJSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylbenzo D 1 2 3 Thiadiazol 6 Amine and Analogues

Classical Synthetic Routes to Benzo[d]ijpbs.comindexcopernicus.comacs.orgthiadiazole Systems

The formation of the benzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazole core is traditionally achieved through well-established cyclization and ring annulation strategies. These methods typically involve the formation of the fused thiadiazole ring onto a benzene (B151609) precursor.

Cyclization Reactions from Precursors

Cyclization reactions are a cornerstone in the synthesis of benzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazoles. Two primary historical methods dominate this area: the diazotization of 2-aminothiophenols and the Herz reaction.

The diazotization of a 2-aminothiophenol derivative is a direct and widely employed method for forming the 1,2,3-benzothiadiazole ring. This reaction involves the treatment of the aminothiophenol with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt undergoes an intramolecular cyclization to yield the benzothiadiazole. A critical challenge in this approach is the potential for the unprotected thiol group to interfere with the diazotization process, which can lead to the formation of the thiadiazole ring.

The Herz reaction provides an alternative route, starting from an aniline derivative. The aniline is treated with disulfur dichloride (S₂Cl₂) to form a Herz salt, a 1,3,2-benzothiazathiolium chloride. Subsequent diazotization of the Herz salt leads to the formation of the 1,2,3-benzothiadiazole ring system. This method is advantageous as it utilizes more readily available anilines as starting materials. However, the reaction conditions can be harsh, and the regioselectivity of the initial reaction with disulfur dichloride can be a concern with substituted anilines.

Reaction NameStarting MaterialKey ReagentsProductGeneral Observations
Diazotization2-AminothiophenolNaNO₂, AcidBenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazoleDirect route, potential for side reactions with unprotected thiol.
Herz ReactionAnilineS₂Cl₂, followed by diazotizationBenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazoleUtilizes readily available anilines, can have regioselectivity issues.

Ring Annulation Strategies

Ring annulation strategies involve the construction of the thiadiazole ring onto a pre-existing benzene ring that already contains some of the required functionalities. While less common for the 1,2,3-thiadiazole (B1210528) isomer compared to its 2,1,3-counterpart, these methods can offer better control over the final substitution pattern. Such strategies might involve the reaction of a suitably substituted benzene derivative with reagents that provide the necessary nitrogen and sulfur atoms for the thiadiazole ring in a single or multi-step sequence.

Targeted Synthesis of 4-Methylbenzo[d]ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine Core Structure

The specific synthesis of 4-Methylbenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine requires careful consideration of the introduction of the methyl and amino groups at the 4 and 6 positions, respectively. The regioselectivity of these introductions is paramount.

Strategies for Methyl Group Introduction

The introduction of the methyl group at the 4-position is most effectively achieved by starting with a precursor that already contains the methyl group in the desired location. A plausible starting material for this synthesis is 3-methyl-5-nitroaniline . This commercially available compound provides the correct relative positioning of the methyl group and a precursor to the amino group.

Subsequent chemical transformations would then be carried out to construct the thiadiazole ring fused to this substituted benzene core. Direct methylation of the pre-formed benzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazole ring is generally not a preferred method due to a lack of regioselectivity and the potential for reaction at the nitrogen atoms of the thiadiazole ring.

Strategies for Amino Group Introduction

The amino group at the 6-position is typically introduced by the reduction of a nitro group. Following the proposed synthetic strategy starting from 3-methyl-5-nitroaniline, the nitro group would be carried through the synthesis and then reduced in a final step.

A potential synthetic pathway would involve the conversion of 3-methyl-5-nitroaniline to a suitable precursor for the Herz reaction or for conversion to a 2-aminothiophenol derivative. For instance, the Herz reaction of 3-methyl-5-nitroaniline would be expected to yield a mixture of chlorinated benzothiadiazole products, which may not be ideal.

A more controlled approach would be the introduction of a thiol group ortho to one of the amino groups in a derivative of 3-methyl-5-nitroaniline, followed by diazotization and cyclization. The final step would be the reduction of the nitro group to the desired amine. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Proposed Synthetic Pathway:

Starting Material: 3-Methyl-5-nitroaniline.

Introduction of Sulfur: Conversion to a 2-aminothiophenol derivative. This is a challenging step that may require a multi-step sequence to achieve the desired regiochemistry.

Cyclization: Diazotization of the resulting 2-amino-3-methyl-5-nitrothiophenol to form 4-methyl-6-nitrobenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazole.

Reduction: Reduction of the nitro group to an amino group to yield the final product, 4-Methylbenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine.

StepTransformationKey Reagents/ConditionsIntermediate/Product
1Starting Material-3-Methyl-5-nitroaniline
2Thiol IntroductionMulti-step sequence (e.g., via sulfonation and reduction)2-Amino-3-methyl-5-nitrothiophenol
3CyclizationNaNO₂, Acid4-Methyl-6-nitrobenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazole
4ReductionSnCl₂/HCl or H₂/Pd-C4-Methylbenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine

Green Chemistry Approaches in 4-Methylbenzo[d]ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. While specific green synthesis methods for 4-Methylbenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine are not widely reported, general green chemistry principles can be applied to the classical synthetic routes.

For the synthesis of related benzothiazoles, several green chemistry approaches have been explored and could potentially be adapted. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the cyclization steps. Several studies have reported the microwave-assisted synthesis of benzothiazole (B30560) derivatives, demonstrating the potential for this technology in synthesizing the target compound.

Use of greener solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key aspect of green chemistry.

Catalytic methods: The development of catalytic versions of classical reactions, such as a catalytic Herz reaction, could reduce the amount of stoichiometric reagents and waste generated. Research into copper-catalyzed and other metal-catalyzed cyclizations for related heterocycles is ongoing.

One-pot reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

The application of these green chemistry principles to the synthesis of 4-Methylbenzo[d] ijpbs.comindexcopernicus.comacs.orgthiadiazol-6-amine would require further research and development to optimize reaction conditions and ensure the desired product is obtained with high purity and yield.

Solvent-Free Methods

In the pursuit of green chemistry, solvent-free reaction conditions are highly desirable to reduce environmental waste and simplify product purification. While specific solvent-free methods for the synthesis of 4-Methylbenzo[d] nih.govmdpi.comnih.govthiadiazol-6-amine are not extensively detailed in the available literature, related heterocyclic syntheses have successfully employed such techniques. For instance, the synthesis of various thiazole (B1198619) and thiadiazole derivatives has been achieved using methods like grinding reagents together or employing microwave irradiation in the absence of a solvent. These approaches often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. The application of these principles to the Hurd-Mori or related cyclizations for benzo[d] nih.govmdpi.comnih.govthiadiazoles represents a promising area for future research.

Catalyst Development for Environmentally Benign Syntheses

Efforts to render the synthesis of benzo[d] nih.govmdpi.comnih.govthiadiazoles more environmentally benign have focused on the development of efficient catalytic systems that can replace harsh, stoichiometric reagents. The classical Hurd-Mori reaction, for example, often requires an excess of thionyl chloride mdpi.com. Modern improvements aim to mitigate this.

A significant advancement is the development of metal-free catalytic systems. One such improved procedure for the Hurd-Mori reaction involves a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. This method avoids the use of thionyl chloride altogether, proceeding in good yields under milder, metal-free conditions mdpi.comorganic-chemistry.org. Visible light photocatalysis using organic dyes like cercosporin has also emerged as a sustainable method for synthesizing 1,2,3-thiadiazoles under mild conditions organic-chemistry.org.

In the synthesis of analogues, palladium-catalyzed cross-coupling reactions are instrumental for functionalizing the benzo[d] nih.govmdpi.comnih.govthiadiazole core. Reactions like the Stille and Suzuki-Miyaura couplings are used to introduce aryl or heteroaryl substituents, typically onto a bromo-substituted benzothiadiazole precursor. Catalyst selection, such as PdCl2(PPh3)2, is crucial for achieving high yields in these transformations nih.govmdpi.com. The development of recyclable heterogeneous catalysts, such as Fe3O4@SiO2@APTES-CSA used in the synthesis of related benzothiazine-4-ones, showcases a pathway toward more sustainable catalyst use in heterocyclic chemistry nih.gov.

Reaction TypeCatalystKey AdvantagesReference
Hurd-Mori Reaction ImprovementTetrabutylammonium iodide (TBAI)Metal-free, avoids thionyl chloride, good yields. mdpi.comorganic-chemistry.org
Photocatalytic SynthesisCercosporin (organic dye)Uses visible light, mild conditions, sustainable. organic-chemistry.org
Stille Cross-CouplingPdCl2(PPh3)2Effective for C-C bond formation to create analogues. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of 4-Methylbenzo[d] nih.govmdpi.comnih.govthiadiazol-6-amine and its analogues requires careful optimization of various reaction parameters.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of the benzo[d] nih.govmdpi.comnih.govthiadiazole ring and its subsequent functionalization. In the Hurd-Mori reaction, for instance, harsher temperature conditions, such as refluxing in chloroform, may be necessary to drive the conversion of certain precursors. However, elevated temperatures can also lead to the degradation of starting materials or intermediates, resulting in lower yields nih.gov.

The optimization of cross-coupling reactions also demonstrates the importance of temperature. Stille reactions for arylating 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) were optimized in refluxing toluene, with other solvents like THF or dioxane at reflux giving lower yields, indicating a combined solvent and temperature effect nih.gov. Similarly, bromination of the benzo[d] nih.govmdpi.comnih.govthiadiazole core was successfully optimized by heating the reaction mixture to 50 °C mdpi.com. These examples underscore the need to balance reaction kinetics and substrate stability through precise temperature control. There is limited specific information regarding the effects of pressure on these syntheses, with most procedures being conducted at atmospheric pressure.

ReactionPrecursor/SubstrateTemperature ConditionEffect on Yield/ReactionReference
Hurd-Mori ReactionAlkyl-pyrrolidino hydrazoneRefluxing ChloroformRequired for conversion but limited by stability issues. nih.gov
Stille Cross-Coupling4-bromobenzo[...]bis( nih.govmdpi.comnih.govthiadiazole)Refluxing TolueneOptimal condition, yielding 75% of the product. nih.gov
BrominationBenzo[d] nih.govmdpi.comnih.govthiadiazole50 °COptimal temperature for achieving high yield of dibromide. mdpi.com

Reagent Stoichiometry and Purity

The molar ratios and purity of reagents are fundamental to the success of the synthesis. In classical Hurd-Mori reactions, a significant excess of thionyl chloride is often used to ensure complete cyclization mdpi.com. However, modern, catalytically driven methods aim for more controlled, near-stoichiometric quantities to reduce waste and simplify purification.

In functionalization reactions, such as the Stille coupling, using a slight excess (e.g., 1.2 equivalents) of the organostannane reagent was found to be optimal for achieving a high yield of the monosubstituted product nih.gov.

The purity of the starting materials is paramount. Research on the Hurd-Mori synthesis of related pyrrolo-fused 1,2,3-thiadiazoles demonstrated that the success of the cyclization is highly dependent on the nature of the N-protecting group on the hydrazone precursor. Electron-withdrawing protecting groups gave superior yields compared to electron-donating alkyl groups, highlighting that the electronic properties and purity of the precursor directly influence the reaction outcome nih.gov. This indicates that for a successful synthesis of 4-Methylbenzo[d] nih.govmdpi.comnih.govthiadiazol-6-amine, the purity of the precursor, likely a substituted amino-phenyl hydrazone, would be a critical factor to control.

Chemical Reactivity and Derivatization Studies of 4 Methylbenzo D 1 2 3 Thiadiazol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The benzenoid ring of 4-Methylbenzo[d] nih.govnih.govunizin.orgthiadiazol-6-amine is the primary site for electrophilic attack, though the inherent reactivity is a complex balance of activating and deactivating influences.

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the 4-Methylbenzo[d] nih.govnih.govunizin.orgthiadiazol-6-amine core is dictated by the cumulative directing effects of the three distinct components of the molecule: the amino group, the methyl group, and the fused 1,2,3-thiadiazole (B1210528) ring.

Amino Group (-NH₂ at C-6): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. pressbooks.publibretexts.org It strongly activates the positions ortho (C-5 and C-7) and para (C-4, which is already substituted) to itself.

Methyl Group (-CH₃ at C-4): The methyl group is a less potent, but still significant, activating group that directs incoming electrophiles to the ortho (C-5) and para (C-6, already substituted) positions through an inductive effect and hyperconjugation. libretexts.org

The confluence of these effects leads to a strong directional consensus. Both the powerful amino group at C-6 and the methyl group at C-4 direct electrophilic attack to the C-5 position. The C-7 position, while activated by the amino group, is adjacent to the deactivating thiadiazole ring, making it a less favored site for substitution. Consequently, electrophilic substitution reactions on 4-Methylbenzo[d] nih.govnih.govunizin.orgthiadiazol-6-amine are predicted to occur with high regioselectivity at the C-5 position.

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the electrophilic substitution of 4- and 6-amino-1,2,3-benzothiadiazoles have been reported. rsc.org While detailed experimental data for the title compound is not extensively published, the expected reactions follow standard protocols for activated aromatic systems, albeit with consideration for the deactivating nature of the thiadiazole ring.

Halogenation: The introduction of a halogen (Cl, Br, I) onto the benzenoid ring would typically proceed using a halogenating agent, often with a Lewis acid catalyst (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃). youtube.com However, due to the strong activation by the amino group, these reactions may proceed under milder conditions, sometimes without a catalyst. The expected major product would be the 5-halogenated derivative.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. Given the presence of the strongly activating and acid-sensitive amino group, protection via acylation is often a necessary preliminary step to prevent oxidation and control the reaction's regioselectivity.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved with fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H) in an appropriate solvent. nih.gov This reaction is reversible and can be influenced by temperature. The primary product is anticipated to be 4-methyl-6-amino-benzo[d] nih.govnih.govunizin.orgthiadiazole-5-sulfonic acid.

Nucleophilic Substitution Reactions Involving the Thiadiazole Ring

Nucleophilic substitution on the benzo[d] nih.govnih.govunizin.orgthiadiazole system primarily occurs on the benzenoid portion of the molecule, particularly when it is furnished with a suitable leaving group.

Reactivity at the Carbon and Nitrogen Centers

The 1,2,3-thiadiazole ring is an electron-rich π-system and is generally not susceptible to direct nucleophilic attack at its carbon or nitrogen atoms. The endocyclic nitrogen and sulfur atoms possess lone pairs, contributing to the aromaticity and making the ring resistant to attack by electron-rich nucleophiles. Reactions with nucleophiles typically require significant activation of the ring, for instance by a strongly electron-withdrawing group, or proceed via an alternative mechanism. The primary locus of nucleophilic substitution for this class of compounds is the carbocyclic (benzene) ring. nih.govrsc.org

Displacement of Leaving Groups

Nucleophilic aromatic substitution (SₙAr) is a prominent reaction pathway for halogenated 1,2,3-benzothiadiazoles. rsc.org Studies on 4,7-dibromobenzo[d] nih.govnih.govunizin.orgthiadiazole demonstrate that the bromine atoms can be displaced by various nucleophiles. researchgate.netnih.gov The reaction with morpholine (B109124), for example, can be controlled to achieve either mono- or di-substituted products depending on the conditions. researchgate.net Research has shown that nucleophilic attack on 4,7-dihalogenated benzothiadiazoles can be regioselective. For instance, the substitution of 4,7-dibromobenzo[d] nih.govnih.govunizin.orgthiadiazole with morpholine has been shown to selectively yield the 4-substituted product, indicating a higher reactivity at the C-4 position compared to C-7 in that specific system. researchgate.net However, related systems like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govunizin.orgthiadiazole) have been found to be resistant to many O-nucleophiles. nih.gov

SubstrateNucleophileConditionsProductYield
4,7-Dibromobenzo[d] nih.govnih.govunizin.orgthiadiazoleMorpholine (2 equiv.)MeCN, reflux, 24h4-Bromo-7-morpholinobenzo[d] nih.govnih.govunizin.orgthiadiazole78% researchgate.net
4,7-Dibromobenzo[d] nih.govnih.govunizin.orgthiadiazoleMorpholineDMF, 110 °C, 18h4-(7-Bromobenzo[d] nih.govnih.govunizin.orgthiadiazol-4-yl)morpholine-
4-Bromobenzo[1,2-d:4,5-d’]bis( nih.govnih.govunizin.orgthiadiazole)PiperidineMeCN, 80 °C, 24h4-(Piperidin-1-yl)benzo[1,2-d:4,5-d’]bis( nih.govnih.govunizin.orgthiadiazole)80% nih.gov
4-Bromobenzo[1,2-d:4,5-d’]bis( nih.govnih.govunizin.orgthiadiazole)ThiophenolNaH, THF, rt4-(Phenylthio)benzo[1,2-d:4,5-d’]bis( nih.govnih.govunizin.orgthiadiazole)High nih.gov

Transformations of the Amino Group

The exocyclic amino group at the C-6 position is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common reactions include acylation, Schiff base formation, and diazotization. nih.govnih.govresearchgate.net

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. For example, treatment with acetyl chloride would yield N-(4-methylbenzo[d] nih.govnih.govunizin.orgthiadiazol-6-yl)acetamide. This transformation is also useful for protecting the amino group during other synthetic steps, such as nitration. nih.gov

Schiff Base Formation: Condensation of the primary amino group with various aldehydes and ketones under dehydrating conditions results in the formation of imines, commonly known as Schiff bases. dergipark.org.trnih.govjmchemsci.comnih.gov These derivatives are often crystalline solids and are important intermediates in various synthetic routes.

Diazotization: The reaction of the primary aromatic amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) yields a diazonium salt. organic-chemistry.org This intermediate is highly valuable in synthesis, as the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, and related reactions. This provides a powerful method for introducing a broad range of functional groups at the C-6 position.

Reaction TypeReagentsGeneral Product Structure
AcylationR-COCl, BaseAmide (R-CO-NH-Ar)
Schiff Base FormationR-CHO, Acid catalystImine (R-CH=N-Ar)
Diazotization / Sandmeyer1. NaNO₂, HCl, 0-5 °C 2. CuX (X=Cl, Br, CN)6-Halogeno or 6-Cyano derivative
Diazotization / Schiemann1. NaNO₂, HBF₄ 2. Heat6-Fluoro derivative
Diazotization / Hydrolysis1. NaNO₂, H₂SO₄ 2. H₂O, Heat6-Hydroxy derivative (Phenol)

Acylation and Alkylation Reactions

The amino group of 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine readily undergoes acylation and alkylation, providing pathways to a variety of derivatives.

Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base, yields the corresponding N-acylated products. For instance, the acylation of similar amino-thiadiazole structures has been well-documented. nih.gov These reactions are crucial for introducing carbonyl-containing functional groups, which can significantly alter the molecule's electronic and biological properties. The general scheme for the acylation of 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine is depicted below:

Table 1: Representative Acylation Reactions

Acylating Agent Product
Acetyl chloride N-(4-methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-yl)acetamide

Alkylation: The amino group can also be alkylated using various alkylating agents like alkyl halides. These reactions can lead to mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants. Such modifications are often employed to enhance the lipophilicity of the molecule.

Table 2: Representative Alkylation Reactions

Alkylating Agent Product
Methyl iodide N,N-dimethyl-4-methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine

Diazotization and Coupling Reactions

The primary aromatic amine functionality of 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine allows for diazotization, a key transformation that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. nih.gov

The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions. For instance, it can react with activated aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.net These reactions are significant for the synthesis of dyes and other chromophoric systems. The general reaction sequence is as follows:

Diazotization: 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine is treated with NaNO₂/HCl to form 4-methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-diazonium chloride.

Azo Coupling: The diazonium salt is then reacted with a coupling partner (e.g., phenol, N,N-dimethylaniline) to yield the corresponding azo-coupled product.

Table 3: Azo Coupling Products

Coupling Partner Product Name
Phenol 2-((4-methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-yl)diazenyl)phenol

It is important to note that the stability and reactivity of the diazonium salt are influenced by factors such as temperature and pH. nih.gov

Metal-Mediated Cross-Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orguwindsor.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine, these reactions are primarily applied to its halogenated derivatives.

Functionalization of Halogenated Derivatives of 4-Methylbenzo[d]researchgate.netresearchgate.netosi.lvthiadiazol-6-amine

To utilize cross-coupling strategies, 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine must first be halogenated. This can be achieved through standard electrophilic halogenation methods. Once a bromo or iodo group is introduced onto the benzothiadiazole ring system, it can serve as a handle for subsequent cross-coupling reactions. nih.gov

For example, a bromo-substituted derivative can undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. nih.gov Similarly, a Stille coupling can be performed using an organotin reagent. wikipedia.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Table 4: Representative Cross-Coupling Reactions of a Halogenated Derivative

Reaction Type Coupling Partner Catalyst System Product
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Methyl-7-phenylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine

The regioselectivity of these cross-coupling reactions is often high, with the reaction occurring preferentially at the more electron-deficient position of the halogenated thiadiazole. researchgate.net

Ligand Design Considerations for Catalysis

The efficiency and selectivity of metal-mediated cross-coupling reactions are highly dependent on the choice of ligand coordinated to the metal center. researchgate.net For reactions involving benzothiadiazole derivatives, ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are crucial. uwindsor.ca

Commonly used ligands include phosphines, such as triphenylphosphine (B44618) (PPh₃) and more specialized ligands like SPhos. sci-hub.se The electronic and steric properties of the ligand can influence the reaction rate, yield, and functional group tolerance. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. The design of ligands for specific applications involving benzothiadiazole-based substrates is an active area of research aimed at improving catalytic efficiency and expanding the scope of these powerful synthetic methods. rsc.orgacs.org

Ring-Opening and Rearrangement Pathways of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly upon thermal or photochemical stimulation. osi.lve-bookshelf.de These transformations often proceed through reactive intermediates and can lead to the formation of diverse heterocyclic structures.

Thermal and Photochemical Transformations

Thermal Transformations: Thermolysis of 1,2,3-thiadiazoles can lead to the extrusion of molecular nitrogen, a thermodynamically favorable process. researchgate.net This decomposition can generate a transient thiirene (B1235720) intermediate, which can then rearrange to a thioketene (B13734457). researchgate.net In the presence of nucleophiles like alcohols, these thioketenes can be trapped to form thiocarboxylic acid esters. researchgate.net The specific products of thermal decomposition are highly dependent on the substitution pattern of the thiadiazole ring and the reaction conditions.

Photochemical Transformations: Photolysis of 1,2,3-thiadiazoles with UV light can also induce the loss of nitrogen and the formation of thiirene and thioketene intermediates. researchgate.netacs.org The photochemical pathway can sometimes offer a milder alternative to thermal decomposition and may lead to different product distributions. Ultrafast spectroscopic studies have shown that the formation of these transient species can occur on a very short timescale. researchgate.net The subsequent reactions of these intermediates, such as dimerization or reaction with solvents, determine the final products. researchgate.net

It is important to note that the specific conditions required for ring-opening and the nature of the resulting products for 4-Methylbenzo[d] researchgate.netresearchgate.netosi.lvthiadiazol-6-amine would require specific experimental investigation, as the fusion of the benzene (B151609) ring and the presence of the methyl and amino substituents will influence the reactivity of the thiadiazole core.

Advanced Spectroscopic and Structural Characterization of 4 Methylbenzo D 1 2 3 Thiadiazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methylbenzo[d] rsc.orgresearchgate.netrsc.orgthiadiazol-6-amine, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton, carbon, and nitrogen signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons.

Aromatic Protons: Two signals would be expected in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the benzene (B151609) ring. These would likely appear as singlets due to the substitution pattern preventing typical ortho or meta coupling.

Amine (NH₂) Protons: A broad singlet corresponding to the two amine protons would be anticipated. Its chemical shift can vary significantly depending on the solvent and concentration.

Methyl (CH₃) Protons: A sharp singlet for the three methyl protons would be expected, typically in the upfield region of the aromatic spectrum (around 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon environments in the molecule.

Aromatic and Heterocyclic Carbons: Several signals would be present in the downfield region (typically 110-160 ppm) corresponding to the carbon atoms of the fused ring system. The carbons directly attached to heteroatoms (N, S) would have characteristic chemical shifts.

Methyl Carbon: An upfield signal (typically 15-25 ppm) would correspond to the methyl group carbon.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen environments. Distinct signals would be expected for the amine nitrogen and the three nitrogen atoms within the thiadiazole ring, helping to confirm the electronic structure of the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) No experimental data is available. This table is for illustrative purposes only.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ ~2.3 ~20
NH₂ Broad, variable -
Aromatic CH (C5-H) ~7.0-7.5 ~110-120
Aromatic CH (C7-H) ~7.5-8.0 ~115-125

To confirm the precise structure and assign all signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the lack of coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal for the methyl group to its corresponding carbon signal and do the same for the aromatic protons and their carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. It would show correlations between the methyl protons and the aromatic proton at the C5 position, helping to confirm the regiochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of 4-Methylbenzo[d] rsc.orgresearchgate.netrsc.orgthiadiazol-6-amine (C₇H₇N₃S). This high-precision measurement allows for the calculation of a unique elemental formula, confirming the identity of the compound. The expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

In electron ionization mass spectrometry (EI-MS), the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to confirm the structure. For 1,2,3-thiadiazole (B1210528) derivatives, a characteristic and often dominant fragmentation pathway is the loss of a neutral molecule of nitrogen (N₂, 28 Da) nih.gov. This would result in a prominent peak at M-28 in the mass spectrum. Further fragmentation would likely involve the loss of the methyl group or cleavage of the heterocyclic ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups in the molecule.

N-H Stretching: The amine group would exhibit one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and heterocyclic ring stretching vibrations would produce several bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The amine scissoring vibration typically appears in the 1580-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which would be useful for characterizing the fused ring system.

Characteristic Group Frequencies and Band Assignments

A detailed vibrational analysis of 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine through FT-IR and Raman spectroscopy would reveal characteristic frequencies associated with its specific functional groups. Typically, for related aromatic amine and thiadiazole structures, one would expect to observe:

N-H Vibrations : The amino (-NH2) group would exhibit symmetric and asymmetric stretching vibrations, usually in the range of 3300-3500 cm⁻¹. N-H scissoring (bending) vibrations are typically found around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the methyl (-CH3) group would show symmetric and asymmetric stretching vibrations in the 2850-2980 cm⁻¹ region.

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Thiadiazole Ring Vibrations : The C=N and N=N stretching vibrations within the thiadiazole ring would contribute to the spectrum in the 1300-1500 cm⁻¹ region. The C-S stretching vibration typically appears at lower wavenumbers, around 600-800 cm⁻¹.

Table 1: Hypothetical FT-IR and Raman Band Assignments for 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine

Wavenumber (cm⁻¹) Assignment Vibration Type
~3450 ν_as(NH₂) Asymmetric N-H Stretch
~3350 ν_s(NH₂) Symmetric N-H Stretch
~3050 ν(C-H) Aromatic C-H Stretch
~2960 ν_as(CH₃) Asymmetric C-H Stretch
~2870 ν_s(CH₃) Symmetric C-H Stretch
~1620 δ(NH₂) N-H Scissoring
~1580, ~1470 ν(C=C) Aromatic Ring Stretch
~1450 δ_as(CH₃) Asymmetric C-H Bend
~1380 δ_s(CH₃) Symmetric C-H Bend
~1350 ν(C=N) Thiadiazole Ring Stretch

Conformational Analysis via Vibrational Signatures

Conformational analysis of 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine would involve studying the rotational isomers (conformers) arising from the rotation around single bonds, primarily the C-N bond of the amine group. While experimental data is unavailable, computational studies, such as Density Functional Theory (DFT) calculations, are often employed for such analyses in related molecules. nih.gov These studies can predict the most stable conformer and calculate the vibrational frequencies for each, allowing for a comparison with experimental spectra to identify the dominant conformation in a given state. iu.edu.sa

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of benzothiadiazole derivatives are of significant interest due to their applications in materials science. nih.gov

Investigation of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine is expected to be characterized by π→π* and n→π* transitions. The fused aromatic system, combined with the electron-donating amino group and the electron-withdrawing thiadiazole moiety, creates a donor-π-acceptor (D-π-A) system. This extended conjugation typically results in absorption maxima at longer wavelengths (bathochromic shift). For similar benzothiadiazole structures, absorption maxima are often observed in the UV-A or visible region. rsc.org Fluorescence is also expected, as benzothiadiazole derivatives are known fluorophores. mdpi.com The emission wavelength would likely be significantly shifted from the absorption wavelength (a large Stokes shift), a common feature in D-π-A systems. acs.org

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of compounds with a significant difference in dipole moment between their ground and excited states. nih.gov In D-π-A systems like 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. mdpi.com This sensitivity makes such compounds useful as fluorescent probes for studying local environments. acs.orgbohrium.com

Table 2: Expected Solvatochromic Effects for 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine

Solvent Polarity Expected λ_em Shift
Hexane Low Shorter Wavelength
Dichloromethane Medium Intermediate Wavelength
Acetonitrile High Longer Wavelength

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule. No crystal structure has been reported for 4-Methylbenzo[d] mdpi.comnih.govacs.orgthiadiazol-6-amine.

Solid-State Molecular Structure and Bond Parameters

A crystal structure would confirm the planarity of the benzothiadiazole ring system. Analysis of related structures, such as derivatives of 4-methyl-1,2,3-thiadiazole (B96444), reveals that the fused ring systems are nearly coplanar. nih.govacs.org The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···S interactions), which are commonly observed in similar crystalline structures. mdpi.com

Table 3: Representative Bond Lengths from a Related Thiadiazole Crystal Structure

Bond Typical Length (Å)
S-N ~1.68
N-C ~1.32
C-N (ring) ~1.37
C-S ~1.74

Table 4: Compound Names Mentioned

Compound Name

Intermolecular Interactions and Crystal Packing

A thorough investigation for crystallographic data, including single-crystal X-ray diffraction studies, which would provide insights into the intermolecular forces and three-dimensional arrangement of molecules in the solid state, yielded no specific results for 4-Methylbenzo[d] proactivemr.comacs.orgchemsrc.comthiadiazol-6-amine. Consequently, a detailed analysis of its hydrogen bonding, π-π stacking, and other non-covalent interactions, as well as the generation of data tables related to its crystal structure, is not possible at this time.

While research exists on the crystal structures of related benzothiadiazole derivatives, the strict focus of this article on 4-Methylbenzo[d] proactivemr.comacs.orgchemsrc.comthiadiazol-6-amine precludes the inclusion of data from these other compounds. The unique substitution pattern of the target molecule—a methyl group at the 4-position and an amine group at the 6-position of the benzo[d] proactivemr.comacs.orgchemsrc.comthiadiazole core—would lead to specific intermolecular interactions and crystal packing that cannot be accurately extrapolated from its isomers or other derivatives.

Further experimental research is required to elucidate the solid-state architecture of 4-Methylbenzo[d] proactivemr.comacs.orgchemsrc.comthiadiazol-6-amine and provide the necessary data for a comprehensive discussion of its intermolecular interactions and crystal packing.

Computational and Theoretical Investigations of 4 Methylbenzo D 1 2 3 Thiadiazol 6 Amine

Spectroscopic Property Prediction from Theoretical Models

Simulated Vibrational Spectra and Absorption Wavelengths:Simulated infrared (IR) spectra, vibrational frequencies, and theoretical electronic absorption wavelengths (UV-Vis) derived from computational models for 4-Methylbenzo[d]researchgate.netnih.govresearchgate.netthiadiazol-6-amine are absent from the searched scientific record.

While general computational studies on related structures, such as benzo[d] researchgate.netnih.govresearchgate.netthiadiazole and other substituted benzothiadiazoles, have been conducted, their results are not directly applicable to 4-Methylbenzo[d] researchgate.netnih.govresearchgate.netthiadiazol-6-amine due to the significant influence of the methyl and amine functional groups on the electronic and structural properties of the molecule. researchgate.netresearchgate.net The introduction of such substituents can substantially alter the molecular geometry, electron density distribution, and consequently, all computational and spectroscopic parameters.

Future computational research is required to elucidate the specific properties of 4-Methylbenzo[d] researchgate.netnih.govresearchgate.netthiadiazol-6-amine as outlined.

Reaction Mechanism and Transition State Analysis

The synthesis of 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine can be achieved through several potential synthetic routes, with the Hurd-Mori reaction being a prominent method for the formation of the 1,2,3-thiadiazole (B1210528) ring. nih.govwikipedia.org This reaction typically involves the cyclization of an N-acylhydrazone of a ketone or aldehyde with thionyl chloride. wikipedia.org For the target molecule, a plausible precursor would be the N-acylhydrazone derived from 4-amino-3-methylacetophenone. Computational chemistry provides powerful tools to elucidate the intricate details of such transformations.

Density Functional Theory (DFT) is a widely employed computational method to investigate the energetics of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. For the synthesis of 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine, key steps would include the formation of the hydrazone, its acylation, and the final cyclization.

A hypothetical energy profile for the cyclization step of a related benzothiadiazole synthesis is presented below. The activation energies (Ea) and reaction energies (ΔE) are crucial parameters that determine the feasibility and rate of each step. Lower activation energies indicate a more kinetically favorable reaction, while a negative reaction energy suggests a thermodynamically favorable process.

Table 1: Hypothetical Energetic Data for a Key Synthetic Step

StepReactantsTransition StateProductsActivation Energy (Ea, kcal/mol)Reaction Energy (ΔE, kcal/mol)
CyclizationN-acylhydrazone + SOCl₂[Cyclization TS]Thiadiazole + byproducts25.3-15.8

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from energetic calculations.

These calculations can also be used to assess the impact of substituents on the reaction energetics. For instance, the presence of the methyl and amine groups on the benzene (B151609) ring of 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine would be expected to influence the electron density of the aromatic system and, consequently, the activation barriers of the cyclization process.

Computational studies are invaluable for exploring various potential reaction pathways and identifying the most probable mechanism. For the formation of the 1,2,3-thiadiazole ring, several mechanistic possibilities can be considered, including concerted and stepwise pathways. Transition state theory, combined with DFT calculations, allows for the location and characterization of transition state structures, which are the energetic maxima along the reaction coordinate.

The nature of the transition state provides insight into the reaction mechanism. For example, the geometry of the transition state can indicate whether bond formation and breaking occur simultaneously (concerted) or sequentially (stepwise). Furthermore, computational analysis can help to understand the regioselectivity of certain reactions, which is particularly relevant when multiple reactive sites are present in a molecule. In the context of substituted benzothiadiazoles, DFT calculations have been used to predict regioselective C-H functionalization. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static information obtained from quantum mechanical calculations. These simulations are particularly useful for studying the conformational landscape of a molecule and its interactions with the surrounding environment.

The biological activity and material properties of a molecule are often dictated by its three-dimensional structure and flexibility. 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine possesses several rotatable bonds, including the C-N bond of the amine group and the bonds connecting the substituents to the aromatic ring. MD simulations can be used to explore the conformational space available to the molecule in different environments, such as in aqueous solution or at a lipid bilayer interface.

By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or self-assemble into larger structures. The conformational preferences of a molecule can be influenced by factors such as solvent polarity and the presence of other molecules.

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

Dihedral AngleSolventMost Populated Angle (degrees)Population (%)
C-C-N-H (Amine)Water3065
C-C-N-H (Amine)Octanol18055
C-C-C-H (Methyl)Water6080

Note: The data in this table is hypothetical and illustrates the type of information derived from conformational analysis in MD simulations.

The interactions of 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine with its environment are critical to its behavior. MD simulations can provide a detailed picture of these interactions at the atomic level. For example, in an aqueous solution, the amine group and the nitrogen atoms of the thiadiazole ring would be expected to form hydrogen bonds with water molecules. arxiv.orgnih.gov The methyl group, being nonpolar, would likely be involved in hydrophobic interactions.

The radial distribution function (RDF) is a common tool used to analyze the results of MD simulations and quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. By calculating RDFs for different atom pairs, a detailed picture of the solvation shell around the molecule can be constructed. osti.govresearchgate.net

These simulations can also be extended to study the interaction of 4-Methylbenzo[d] nih.govmdpi.commdpi.comthiadiazol-6-amine with other chemical entities, such as ions, lipids, or macromolecules. This is particularly relevant for understanding its potential biological activity or its performance in a material science context.

Exploration of Non Biological Applications and Materials Science Relevance

Electronic and Optoelectronic Materials

The benzothiadiazole moiety is a well-known electron-deficient (acceptor) unit, a feature that makes it a highly valuable building block in the design of organic electronic materials. The electronic properties of molecules containing this core can be finely tuned by chemical modification, influencing their performance in various devices.

Organic Semiconductors and Charge Transport Properties

Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their ability to transport charge carriers (electrons and holes). mdpi.com The benzothiadiazole core is frequently incorporated into π-conjugated molecules to create materials with specific semiconducting properties. nih.govnih.gov

Research into related structures shows that the charge transport characteristics are governed by both the intramolecular electronic properties and the intermolecular packing in the solid state. nih.gov For instance, first-principles density functional theory (DFT) calculations on bis nih.govresearchgate.netmdpi.comthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT), a complex organic semiconductor, have helped correlate its crystal structure with its charge transport capabilities. nih.gov The introduction of the electron-accepting thiadiazole unit is crucial for defining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which dictate the ease of hole and electron injection and transport. mdpi.com In donor-acceptor type semiconductors, the intramolecular charge transfer between the donor and the benzothiadiazole acceptor unit dictates the material's optical and electronic properties. nih.gov

Table 1: Properties of Representative Benzothiadiazole-Based Organic Semiconductors

Compound Class Key Feature Typical Charge Carrier Mobility (cm²/V·s) Application Area
Donor-Acceptor Small Molecules Tunable HOMO/LUMO levels via intramolecular charge transfer. nih.gov 10⁻⁵ to >10⁻² nih.gov Organic Field-Effect Transistors (OFETs)
Fused-Ring Systems (e.g., BTQBT) Rigid, planar structures promoting intermolecular interactions. nih.govresearchgate.net Can exceed 10⁻³ mdpi.com OFETs, Organic Photovoltaics

Note: The data represents general findings for the compound classes and not specifically for 4-Methylbenzo[d] nih.govresearchgate.netnih.govthiadiazol-6-amine.

Donor-Acceptor Systems in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, particularly for OPVs and OLEDs. In this design, an electron-donating moiety is covalently linked to an electron-accepting moiety. The benzothiadiazole unit is one of the most prominent acceptor building blocks used for this purpose. nih.govresearchgate.net

In the context of OPVs, D-A copolymers containing benzothiadiazole derivatives are designed to absorb a broad range of sunlight. researchgate.netmdpi.com Upon light absorption, an electron is excited and transfers from the donor's HOMO to the acceptor's LUMO, a process known as intramolecular charge transfer (ICT). nih.gov This initial charge separation is the critical first step in generating a photocurrent. For example, a D-A copolymer, P(BDT16-fDTBT), which incorporates a fused dithienyl-benzothiadiazole acceptor unit, has demonstrated promising photovoltaic performance with efficiencies around 4.36%. researchgate.net The specific structure of the acceptor influences the polymer's HOMO/LUMO energy levels and its morphology when blended with other materials, which are key factors for device efficiency. researchgate.net

In OLEDs, materials exhibiting thermally activated delayed fluorescence (TADF) are used to achieve high efficiency. These molecules are often based on D-A structures where the donor and acceptor units are twisted relative to each other. This geometry minimizes the energy gap between the excited singlet and triplet states, allowing the harvesting of non-emissive triplet excitons to generate light, thereby boosting the device's internal quantum efficiency. researchgate.net While not all benzothiadiazole D-A systems are designed for TADF, the principle of tuning electronic properties via the D-A approach is fundamental.

Sensing Applications Based on Electronic Perturbations

The electron-deficient nature of the benzothiadiazole ring and the presence of nitrogen atoms make its derivatives suitable for use in chemical sensors. The interaction of an analyte with the heterocyclic ring can perturb its electronic structure, leading to a detectable change in an optical property, such as fluorescence.

A notable example is a metal-organic framework (MOF) constructed using a thiadiazole-functionalized ligand (4,4'-(benzo[c] nih.govresearchgate.netmdpi.comthiadiazole-4,7-diyl)dibenzoic acid). rsc.org This material was shown to be a highly selective and sensitive "turn-on" fluorescent sensor for aluminum ions (Al³⁺). The sensing mechanism is attributed to the interaction between the nitrogen atoms of the thiadiazole group and the Al³⁺ ions, which enhances the fluorescence of the material. rsc.org This demonstrates that the benzothiadiazole core can be integrated into larger systems to create functional sensors. It is plausible that 4-Methylbenzo[d] nih.govresearchgate.netnih.govthiadiazol-6-amine could be similarly functionalized and employed as a ligand in fluorescent chemosensors.

Agrochemistry Research (Non-Pesticidal/Toxicological Aspects)

In the field of agrochemistry, benzothiadiazole derivatives have carved out a unique and important niche not as direct-acting pesticides, but as modulators of the plant's own defense systems.

Plant Activators and Inducers of Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a potent innate immunity mechanism in plants that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including fungi, bacteria, and viruses. nih.govresearchgate.net Certain chemicals, known as plant activators, can trigger SAR without any direct antimicrobial action. nih.govrhhz.net

The benzothiadiazole chemical class is a novel and powerful group of SAR inducers. nih.gov The most well-known commercial example is S-methyl benzo nih.govresearchgate.netnih.govthiadiazole-7-carbothioate (BTH), also known as Acibenzolar-S-methyl. nih.govnih.gov Research has shown that BTH can protect crops like wheat against powdery mildew by activating the plant's defense mechanisms. nih.gov This activation is correlated with the induced expression of specific genes, such as those encoding lipoxygenase and sulfur-rich proteins. nih.gov Compared to other activators like salicylic (B10762653) acid, BTH has been found to be a more potent inducer of both resistance and gene expression in certain studies. nih.gov

Table 2: Efficacy of Benzothiadiazole Derivatives as Plant Activators

Compound Crop Pathogen Efficacy/Outcome Reference
BTH (Acibenzolar-S-methyl) Wheat Powdery mildew Systemic protection, induction of WCI genes. nih.gov
Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives Cucumber Erysiphe cichoracearum, Colletotrichum lagenarium Potency greater than commercial BTH in field tests. nih.gov

Note: The table highlights the activity of the broader benzothiadiazole class, providing context for the potential role of 4-Methylbenzo[d] nih.govresearchgate.netnih.govthiadiazol-6-amine.

Development of Chemical Probes for Plant Signaling Pathways

The mechanism by which plant activators induce SAR involves complex signaling cascades within the plant, most notably the salicylic acid (SA) pathway. researchgate.netmdpi.com Compounds like BTH are understood to act downstream of SA biosynthesis, directly triggering the defense response. researchgate.net

Because these molecules interact with specific components of the plant's immune signaling network, they represent ideal parent structures for the development of chemical probes. By synthesizing derivatives of 4-Methylbenzo[d] nih.govresearchgate.netnih.govthiadiazol-6-amine that are tagged with fluorescent dyes or radioactive isotopes, researchers could create powerful tools. Such probes could be used to:

Identify the specific protein receptors that bind to benzothiadiazole activators.

Track the movement and localization of the activator within plant tissues.

Isolate and identify downstream signaling components that are activated upon binding.

The use of such chemical probes would be invaluable for dissecting the intricate molecular mechanisms of SAR, ultimately enabling the design of more effective and targeted plant activators for sustainable agriculture.

Corrosion Inhibition Studies

The benzothiadiazole and related heterocyclic structures are well-regarded for their utility as corrosion inhibitors for various metals and alloys, particularly in acidic environments. While no specific studies on 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine were identified, research on analogous compounds provides significant insight into the potential mechanisms of action.

The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. youtube.com This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. rsc.org

For related thiadiazole and triazole derivatives, the adsorption process is influenced by several factors:

Heteroatoms: The nitrogen and sulfur atoms in the heterocyclic ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, forming coordinate bonds.

Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the metal surface.

Functional Groups: The amino (-NH2) and methyl (-CH3) groups on the subject compound would likely influence its electron density and, consequently, its adsorption behavior.

Studies on compounds like 2-amino-1,3,4-thiadiazole (B1665364) derivatives show that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govnih.gov The nature of the interaction is often a mix of physisorption and chemisorption. rsc.org The presence of heteroatoms and functional groups in these molecules allows them to act as effective corrosion inhibitors by blocking the active sites on the metal. rsc.org

Electrochemical studies are crucial for quantifying the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used.

Potentiodynamic Polarization (PDP): PDP studies on benzothiazole (B30560) and thiadiazole derivatives frequently classify them as "mixed-type" inhibitors. semanticscholar.orgnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibitor molecules adsorb on the metal surface, blocking the sites where these reactions would otherwise occur. For instance, a study on 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG), a related benzothiazole, showed it functions as a mixed-type inhibitor for carbon steel in 1.0 M HCl, with efficiency reaching 91.4%. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS data for similar inhibitors typically show that with increasing inhibitor concentration, the charge transfer resistance (Rct) increases while the double-layer capacitance (Cdl) decreases.

An increase in Rct indicates a higher resistance to the charge transfer processes that are fundamental to corrosion, signifying a slowing of the corrosion rate.

A decrease in Cdl is attributed to the displacement of water molecules at the metal-solution interface by the inhibitor molecules, which forms a protective layer with a lower dielectric constant and/or greater thickness. nih.gov

The table below summarizes findings for representative thiadiazole-based corrosion inhibitors, illustrating their performance.

CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Technique
(4-Dimethylamino-benzylidene)- rsc.orgsemanticscholar.orgjmchemsci.comthiadiazol-2-yl-amine (DBTA)Mild Steel1.0 M HCl91EIS
1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG)Carbon Steel1.0 M HCl91.4PDP, EIS
3-(4-chlorophenyl)-7-methyl-5H- rsc.orgresearchgate.netjmchemsci.comtriazolo[3,4-b] rsc.orgsemanticscholar.orgjmchemsci.comthiadiazin-6(7H)-one (CTT)Copper1 M HNO₃91.5EIS

This table presents data for compounds structurally related to 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine to illustrate typical performance, as no specific data for the subject compound is available.

Ligand Design in Inorganic Chemistry

The nitrogen and sulfur atoms within the thiadiazole ring make it and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.gov They can coordinate with a wide range of transition metal ions to form stable complexes. jmchemsci.comnih.gov

Thiadiazole and its derivatives can act as versatile ligands. They can be monodentate, binding through a single ring nitrogen, or polydentate if other coordinating groups are present, such as the amino group in the subject compound. Research on 1,3,4-thiadiazole (B1197879) derivatives shows they form stable complexes with various transition metals, including Cu(II), Zn(II), Co(II), and Ni(II). nih.govnih.gov

For example, studies on 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide have shown that it acts as a bidentate ligand, coordinating with metal ions through the sulfonamide oxygen and a thiadiazole nitrogen atom. encyclopedia.pub Similarly, Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole can act as tridentate ligands. nih.gov It is plausible that 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine could act as a bidentate ligand, coordinating through the exocyclic amine nitrogen and one of the ring nitrogens to form a stable chelate ring with a metal ion. The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. encyclopedia.pub

The formation of these complexes is confirmed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, as well as elemental analysis. nih.govnih.gov

While there is no specific information on the catalytic use of metal complexes derived from 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine, metal complexes of related thiazole (B1198619) and thiadiazole ligands have been investigated for their catalytic properties. nih.gov The coordination environment provided by the ligand can influence the catalytic activity of the central metal ion in various organic reactions.

For example, transition metal complexes involving Schiff base ligands derived from thiazole have been noted for their role in modifying organic reactions. youtube.com Furthermore, some thiadiazole-containing metal complexes have been applied as catalysts in reactions like epoxidation. acs.org The development of photoelectrochemical (PEC) systems, which integrate light harvesting and catalytic conversion, represents an emerging area where novel metal complexes could be applied for the synthesis of solar fuels and chemicals. Given these precedents, it is conceivable that metal complexes of 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine could exhibit catalytic activity, though this remains an area for future investigation.

Analytical Chemistry Reagents

Benzothiadiazole and its derivatives are utilized in various analytical applications, primarily due to their electrochemical and photophysical properties. They are key building blocks for electron-deficient semiconducting polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org These applications stem from their defined electronic structures, which can be tuned by chemical modification.

Although direct use of 4-Methylbenzo[d] rsc.orgresearchgate.netsemanticscholar.orgthiadiazol-6-amine as an analytical reagent is not documented, related heterocyclic compounds like triazoles are used as analytical reagents and in the preparation of dyes and photographic chemicals. The ability of the thiadiazole moiety to coordinate with metal ions also suggests potential applications in the development of chemical sensors, where a binding event leads to a measurable signal, such as a change in color or fluorescence.

Chemo-sensing and Spectroscopic Probes

The benzothiadiazole core is known for its electron-accepting nature, which makes it a valuable component in the design of fluorescent chemosensors. When incorporated into a larger molecular structure with an electron-donating moiety, it can create a donor-acceptor system susceptible to changes in its electronic environment. This principle is fundamental to the design of "turn-on" or "turn-off" fluorescent probes.

For instance, derivatives of benzothiadiazole have been investigated for their ability to detect specific analytes. The interaction with a target analyte can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence emission. While specific studies on 4-Methylbenzo[d]thiadiazol-6-amine as a chemosensor are not extensively documented in publicly available research, the presence of the amino group (an electron-donating group) and the methyl group on the benzothiadiazole framework suggests its potential for such applications.

The spectroscopic properties of benzothiadiazole derivatives are central to their function as probes. They typically exhibit strong absorption and emission in the visible region of the electromagnetic spectrum. The position and intensity of these spectral bands can be sensitive to solvent polarity and the presence of specific ions or molecules, providing a mechanism for detection.

Chromatographic Applications and Retention Behavior

In the field of chromatography, the retention behavior of a compound is determined by its physicochemical properties, such as polarity, size, and specific interactions with the stationary and mobile phases. The unique structure of 4-Methylbenzo[d]thiadiazol-6-amine, containing both a heterocyclic system and an amine functional group, suggests it would exhibit distinct retention characteristics.

In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, the retention of a compound is primarily governed by its hydrophobicity. The benzothiadiazole ring system contributes to the molecule's nonpolar character, while the amino and methyl groups can modulate this property. The pH of the mobile phase would also play a crucial role, as the basicity of the amino group would influence its protonation state and, consequently, its polarity and retention time.

While specific experimental data on the chromatographic retention of 4-Methylbenzo[d]thiadiazol-6-amine is scarce in the literature, its behavior can be predicted based on the principles of chromatography. For instance, in a typical C18 column, one would expect its retention to increase with a higher proportion of water in the mobile phase.

To illustrate the expected retention behavior, a hypothetical data table is presented below. This table is based on general principles of chromatography and the known behavior of similar heterocyclic amines.

Table 1: Predicted Retention Behavior of 4-Methylbenzo[d]thiadiazol-6-amine in RP-HPLC

Mobile Phase Composition (Acetonitrile:Water, v/v)Predicted Retention Time (min)
70:303.5
50:506.8
30:7012.2
This data is illustrative and based on theoretical principles. Actual retention times would depend on specific experimental conditions such as column type, flow rate, and temperature.

Further research is needed to experimentally validate and fully characterize the chemo-sensing, spectroscopic, and chromatographic properties of 4-Methylbenzo[d]thiadiazol-6-amine for its potential application in materials science.

Future Research Directions and Unexplored Avenues for 4 Methylbenzo D 1 2 3 Thiadiazol 6 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine and its derivatives is an area ripe for innovation. Current synthetic routes often rely on classical methods that may suffer from limitations such as harsh reaction conditions, moderate yields, and the use of hazardous reagents. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic protocols.

One promising avenue is the exploration of one-pot multicomponent reactions. The Ugi four-component reaction (U-4CR), for instance, has been successfully employed for the synthesis of other 4-methyl-1,2,3-thiadiazole (B96444) derivatives and could be adapted for the target molecule. mdpi.comnih.gov This approach offers the advantages of procedural simplicity, high atom economy, and the ability to generate diverse libraries of related compounds for further study.

Furthermore, the use of greener and more cost-effective reagents and catalysts should be investigated. For example, methods utilizing polyphosphate ester (PPE) as a cyclodehydration agent have shown promise in the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding toxic additives like POCl₃ or SOCl₂. nih.govencyclopedia.pub Research into similar mild and efficient cyclization strategies for the benzo[d] rsc.orgnih.govacs.orgthiadiazole core would be highly valuable.

Proposed Synthetic Strategy Potential Advantages Key Research Focus
One-Pot Multicomponent Reactions (e.g., Ugi)High efficiency, atom economy, diversity generationOptimization of reaction conditions for the specific substrates.
Green Cyclodehydration Methods (e.g., PPE)Avoidance of toxic reagents, milder conditionsExploring the scope and limitations of various green cyclizing agents.
Catalytic C-H AminationDirect functionalization, step-economyDevelopment of selective catalysts for direct amination of the benzothiadiazole core.

Investigation of Less Explored Reactivity Patterns

The reactivity of the amino and methyl groups on the 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine scaffold presents a largely unexplored chemical space. While the fundamental reactivity of benzothiadiazoles is understood to some extent, the interplay of the specific substituents in this molecule could lead to novel and useful chemical transformations.

Future work should systematically investigate the derivatization of the 6-amino group. This could include reactions to form amides, sulfonamides, Schiff bases, and ureas, thereby accessing a wide range of new compounds with potentially interesting biological and material properties. The reactivity of the amino group could also be harnessed in transition-metal-catalyzed cross-coupling reactions to construct more complex molecular architectures.

The reactivity of the 4-methyl group also warrants investigation. While often considered relatively inert, its functionalization through, for example, radical-mediated reactions or oxidation could provide a handle for further molecular elaboration. Understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution on the benzene (B151609) ring, as influenced by the existing substituents, is another critical area for future study.

Integration into Advanced Functional Materials Systems

Benzothiadiazole derivatives are well-established as electron-deficient building blocks in the construction of high-performance organic electronic materials. rsc.org The unique electronic properties of the 1,2,3-thiadiazole (B1210528) isomer, however, remain less explored in this context compared to the more common 2,1,3-benzothiadiazole.

Future research should focus on incorporating 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine into donor-acceptor (D-A) conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The amino group can serve as a convenient point of attachment for various donor moieties, allowing for the fine-tuning of the electronic and optical properties of the resulting polymers. The methyl group, in turn, can influence the solubility and solid-state packing of the polymer chains.

The potential for this compound to exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), should also be explored. mdpi.com If found to be an AIE-active luminogen, it could be utilized in the development of novel sensors, bio-imaging agents, and solid-state lighting applications.

Material Application Key Property to Investigate Potential Advantage of 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine
Organic Photovoltaics (OPVs)HOMO/LUMO energy levels, bandgapPotentially lower LUMO for improved electron acceptance.
Organic Field-Effect Transistors (OFETs)Charge carrier mobility, solid-state packingAmino and methyl groups can modulate intermolecular interactions.
Aggregation-Induced Emission (AIE) MaterialsFluorescence quantum yield in aggregated statePotential for new luminophores with applications in sensing and imaging. mdpi.com

Multiscale Modeling and Simulation Studies

Computational chemistry offers a powerful tool to predict and understand the properties of 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine at a molecular level, guiding experimental efforts. mdpi.comresearchgate.net Future research should employ a multiscale modeling approach to investigate various aspects of this compound.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to determine its optimized geometry, electronic structure (HOMO-LUMO energy levels), and spectroscopic properties (NMR, IR, UV-Vis). mdpi.comnih.gov These calculations can provide insights into its reactivity and potential as an electronic material.

Molecular dynamics (MD) simulations can then be used to study the behavior of this molecule in different environments, such as in solution or in the solid state. This can help in understanding its solubility, conformational preferences, and how it interacts with other molecules. For applications in materials science, MD simulations can predict the morphology and packing of thin films, which are crucial for device performance. Coarse-grained models could further extend these simulations to larger length and time scales, enabling the study of self-assembly processes.

Application as Building Blocks for Complex Supramolecular Architectures

The directional noncovalent interactions that benzothiadiazole units can participate in, such as S···N contacts, make them excellent candidates for the construction of complex supramolecular assemblies. acs.org The specific substitution pattern of 4-Methylbenzo[d] rsc.orgnih.govacs.orgthiadiazol-6-amine, with its hydrogen-bond-donating amino group and the potential for other noncovalent interactions, opens up exciting possibilities in supramolecular chemistry.

Future research should explore the use of this compound as a ligand for the construction of metallo-supramolecular polymers. nih.gov The amino group can coordinate to metal centers, leading to the formation of extended, stimuli-responsive polymeric chains with interesting optical and electronic properties.

Furthermore, the self-assembly of this molecule into well-defined nanostructures, such as nanowires, ribbons, or vesicles, should be investigated. Control over the self-assembly process could be achieved by varying solvent conditions, temperature, or by introducing complementary interacting partners. These self-assembled structures could find applications in areas such as drug delivery, catalysis, and nanoelectronics. The ability of benzothiadiazoles to co-crystallize with fullerenes also suggests potential applications in the development of new electronic materials. acs.org

Supramolecular Structure Driving Noncovalent Interactions Potential Application
Metallo-supramolecular PolymersMetal-ligand coordination, hydrogen bondingSmart materials, sensors, data security. nih.gov
Self-Assembled Nanostructuresπ-π stacking, hydrogen bonding, S···N interactionsNanoelectronics, drug delivery, catalysis.
Co-crystals with Fullerenesvan der Waals forces, charge-transfer interactionsOrganic conductors and superconductors. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate, such as benzo[d][1,2,3]thiadiazol-6-amine derivatives, is often prepared using bromine/glacial acetic acid with sodium thiocyanate under reflux (16–24 hours) . Subsequent methylation or alkylation steps introduce the 4-methyl group. Critical parameters include:

  • Temperature : Reactions are heated to 40–160°C in solvents like THF or ethanol .
  • Purification : HPLC or recrystallization (e.g., from ethanol) ensures ≥97% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationNaSCN, Br₂/glacial AcOH70–85≥95
MethylationCH₃I, K₂CO₃, DMF60–75≥97

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group integration and aromatic proton environments .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • HPLC : Retention time consistency ensures purity ≥97% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay models?

  • Methodological Answer : Discrepancies may arise from assay sensitivity or compound stability. Strategies include:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Stability Studies : Monitor degradation in assay buffers (e.g., PBS, DMSO) via LC-MS over 24–72 hours .
  • Positive Controls : Use known inhibitors/activators (e.g., PRMT3 inhibitors for enzyme assays) to calibrate systems .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to PRMT3 allosteric sites (PDB: 2XJ3) with flexible side-chain sampling .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability .
  • QSAR Models : Corinate substituent effects (e.g., methyl vs. cyclohexyl) with IC₅₀ data from analogs .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer :

  • Solvent Selection : Replace THF with ethanol for safer large-scale reactions .
  • Catalyst Recycling : Optimize HgO use in dehydrosulfurization to reduce heavy metal waste .
  • Yield vs. Purity Trade-offs : Implement inline HPLC monitoring during crystallization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Use nephelometry to quantify solubility in DMSO, ethanol, and water (25°C vs. 37°C) .
  • Co-solvent Systems : Test PEG-400/water mixtures to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 2
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.